Methyl 6-amino-5-chloronicotinate

Overview

Description

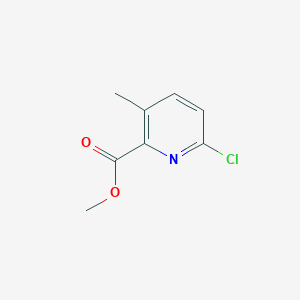

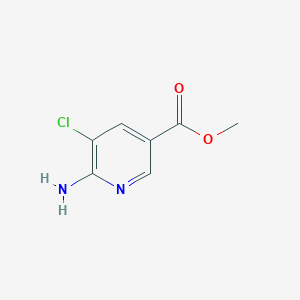

“Methyl 6-amino-5-chloronicotinate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a solid substance and has a molecular weight of 186.6 .

Molecular Structure Analysis

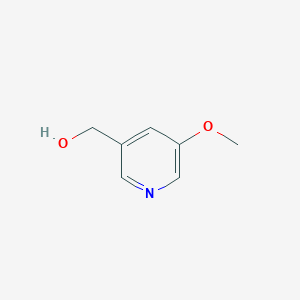

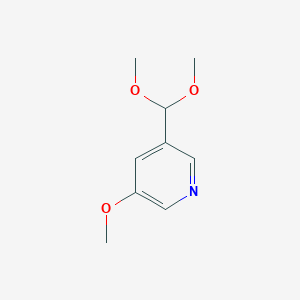

The molecular structure of “Methyl 6-amino-5-chloronicotinate” consists of a pyridine ring substituted with a methyl ester group, an amino group, and a chloro group . The InChI code for this compound is1S/C7H7ClN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) . Physical And Chemical Properties Analysis

“Methyl 6-amino-5-chloronicotinate” is a solid substance . It has a density of 1.4±0.1 g/cm3, a boiling point of 328.2±37.0 °C at 760 mmHg, and a flash point of 152.3±26.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications

Synthesis of NK1 Receptor Antagonists

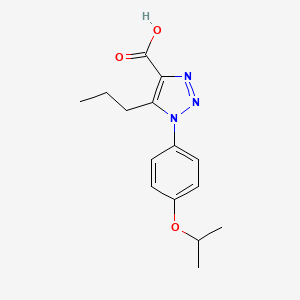

Methyl 6-amino-5-chloronicotinate has been utilized in the efficient synthesis of novel NK1 receptor antagonists, including befetupitant and netupitant. This process involved a selective 1,4-Grignard addition/oxidation sequence, highlighting its role in advanced organic synthesis techniques (Hoffmann-Emery et al., 2006).

Reversible Blocking of Amino Groups

The compound has been studied for its potential in reversible blocking of amino groups, a process critical in various biochemical and pharmaceutical applications. This area of research explores how methyl groups introduced into the molecule can affect its functionality (Dixon & Perham, 1968).

Solid-Liquid Equilibrium Behavior Analysis

Research on 6-Chloronicotinic acid, a related compound, has provided insights into the solubility and mixing thermodynamic properties of such compounds in various solvents. This study is significant for understanding the physical and chemical properties of Methyl 6-amino-5-chloronicotinate in different environments (Guo et al., 2021).

Synthesis of Anti-Amnesiant Agents

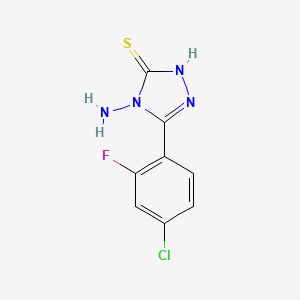

It also plays a role in synthesizing potential anti-amnesiant agents. This involves creating derivatives of Methyl 6-amino-5-chloronicotinate that show promise in treating memory-related disorders (Leflemme et al., 2005).

Biotransformation Studies

Research into the biotransformation of heterocyclic carboxylic acid derivatives, including 6-chloronicotinic acid, offers valuable insights into the environmental and biological interactions of Methyl 6-amino-5-chloronicotinate (Tinschert et al., 2000).

Corrosion Inhibition

Studies have explored the use of derivatives of Methyl 6-amino-5-chloronicotinate in corrosion inhibition, an important application in material science and engineering (Yadav et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 6-amino-5-chloronicotinate is a derivative of nicotinic acid, also known as niacin . The primary targets of niacin and its derivatives are the G protein-coupled receptors . These receptors play a crucial role in mediating a wide variety of physiological responses, including immune responses, neurotransmission, and regulation of mood and cognition .

Mode of Action

This compound is strictly locally-acting due to its short half-life . Prostaglandin D2 is a potent vasodilator, meaning it widens blood vessels, which can increase blood flow and reduce blood pressure .

Biochemical Pathways

The biochemical pathways affected by Methyl 6-amino-5-chloronicotinate are likely related to its vasodilatory effects. By promoting the release of prostaglandin D2, it may influence the arachidonic acid pathway , which is responsible for the production of prostaglandins .

Pharmacokinetics

It is known to havehigh gastrointestinal absorption and is permeant to the blood-brain barrier .

Result of Action

The result of Methyl 6-amino-5-chloronicotinate’s action is primarily vasodilation , or the widening of blood vessels . This can lead to increased blood flow in the local area where the compound is applied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 6-amino-5-chloronicotinate. For instance, factors such as pH, temperature, and the presence of other substances can affect its stability and activity . .

properties

IUPAC Name |

methyl 6-amino-5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRGDNPQASGGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670717 | |

| Record name | Methyl 6-amino-5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856211-63-7 | |

| Record name | Methyl 6-amino-5-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-amino-5-chloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1390944.png)

![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)

![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1390957.png)